

Dual PI3Kδ/CK1ε Inhibitory Activity of Umbralisib Tosylate: A Technical Whitepaper

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Umbralisib tosylate (formerly TGR-1202) is a novel, orally bioavailable small molecule that exhibits dual inhibitory activity against phosphoinositide 3-kinase delta (PI3K δ) and casein kinase 1 epsilon (CK1 ϵ).[1] This unique mechanism of action distinguishes it from other PI3K inhibitors and offers a promising therapeutic approach for hematological malignancies.[2][3] PI3K δ is a key component of the B-cell receptor (BCR) signaling pathway, which is frequently dysregulated in B-cell cancers, while CK1 ϵ is implicated in the regulation of oncoproteins.[4] This whitepaper provides an in-depth technical guide on the core pharmacology of **umbralisib tosylate**, focusing on its dual inhibitory activity, the experimental methodologies used for its characterization, and its effects on relevant signaling pathways.

Physicochemical Properties

Umbralisib tosylate is the tosylate salt of umbralisib.[5] It is a white to light brown powder that is freely soluble in dimethyl sulfoxide (DMSO), soluble in methanol, and practically insoluble in water.[6] The amorphous form of umbralisib monotosylate has been characterized and is noted to have a higher intrinsic solubility compared to its crystalline forms.[7]



Property	Value	Reference
Molecular Formula	C38H32F3N5O6S	[5]
Molecular Weight	743.8 g/mol	[5]
Ionization Constant (pKa)	2.71	[6]

Quantitative Analysis of Inhibitory Activity

Umbralisib demonstrates potent and selective inhibition of PI3K δ and also inhibits CK1 ϵ at clinically relevant concentrations.

In Vitro Inhibitory Activity

Target	Assay Type	IC50/EC50	Selectivity	Reference
РΙЗКδ	Enzyme Assay	IC50: 22.2 nM	>1000-fold vs. PI3Kα, >30-50- fold vs. PI3Kβ, >15-50-fold vs. PI3Kγ	[8]
Cell-based Assay	EC50: 24.3 nM	[8]		
CK1ɛ	Enzyme Assay	EC50: 6.0 μM	[9]	
CD19+ B-cell Proliferation	Human Whole Blood	100-300 nM	[8]	_

Clinical Efficacy (UNITY-NHL Phase 2b Trial)

The UNITY-NHL trial (NCT02793583) was a phase 2b study evaluating the efficacy and safety of umbralisib monotherapy in patients with relapsed or refractory indolent non-Hodgkin lymphoma (iNHL).[10]



Lymphoma Subtype	Overall Response Rate (ORR)	Complete Response (CR)	Reference
Marginal Zone Lymphoma (MZL)	49%	16%	[11]
Follicular Lymphoma (FL)	43%	3%	[11]

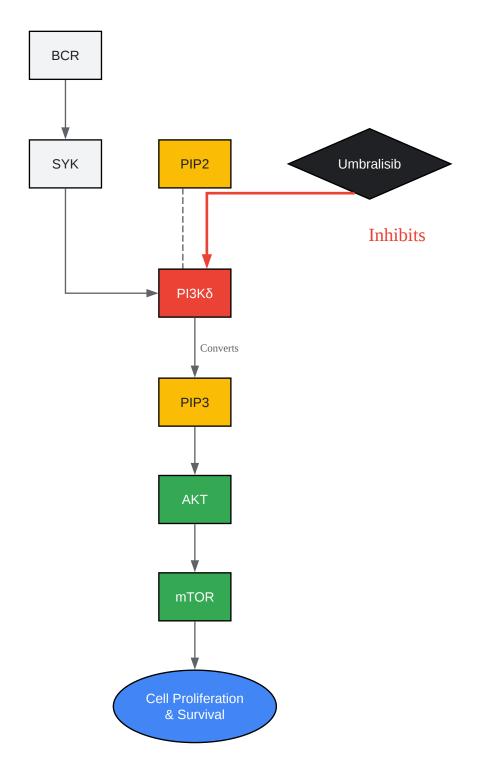
Signaling Pathways

The dual inhibition of PI3K δ and CK1 ϵ by umbralisib impacts multiple oncogenic signaling pathways.

PI3Kδ Signaling Pathway in B-Cells

PI3Kδ is a crucial mediator of signals downstream of the B-cell receptor (BCR) and other immune receptors. Its activation leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates downstream effectors like AKT. This pathway is critical for the proliferation, survival, and trafficking of both normal and malignant B-cells.[12] [13][14]





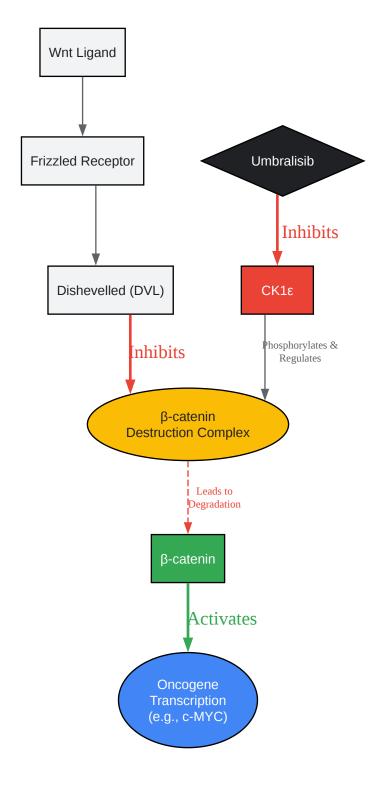
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Caption: PI3Kδ Signaling Pathway Inhibition by Umbralisib.

CK1 Signaling and its Role in Malignancy



Casein Kinase 1 Epsilon (CK1ɛ) is a serine/threonine kinase involved in various cellular processes, including Wnt signaling and the regulation of oncoprotein translation.[15] Inhibition of CK1ɛ by umbralisib can lead to the downregulation of key oncogenes like c-MYC, contributing to its anti-cancer activity.[1]



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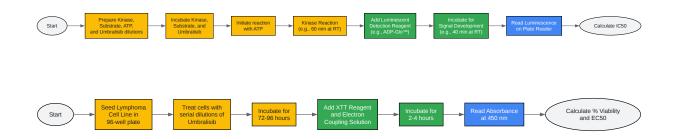
Caption: CK1ɛ Signaling Pathway Inhibition by Umbralisib.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of **umbralisib tosylate**.

Biochemical Kinase Inhibition Assay (Luminescent)

This protocol is based on the principles of the ADP-Glo™ or Kinase-Glo™ assays, which measure kinase activity by quantifying the amount of ADP produced or ATP remaining after a kinase reaction.[3][16][17]



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References

- 1. The dual PI3Kδ/CK1ε inhibitor umbralisib exhibits unique immunomodulatory effects on CLL T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. differencebetween.com [differencebetween.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Umbralisib LiverTox NCBI Bookshelf [ncbi.nlm.nih.gov]



- 5. Umbralisib Tosylate | C38H32F3N5O6S | CID 86707828 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. WO2021009509A1 Amorphous umbralisib monotosylate Google Patents [patents.google.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. TG Therapeutics Announces FDA Accelerated Approval of UKONIQ™ (umbralisib) | TG Therapeutics, Inc. [ir.tgtherapeutics.com]
- 11. UKONIQ to Treat Marginal Zone Lymphoma and Follicular Lymphoma [clinicaltrialsarena.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. ulab360.com [ulab360.com]
- 17. promega.com [promega.com]
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